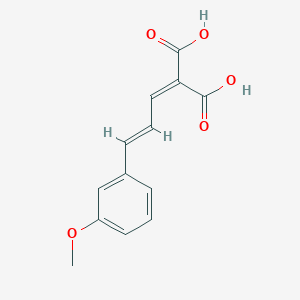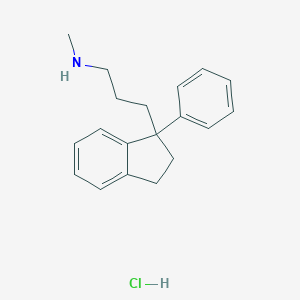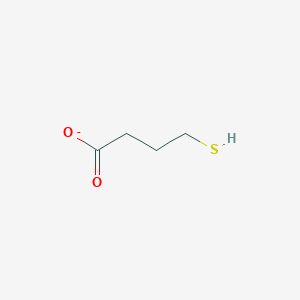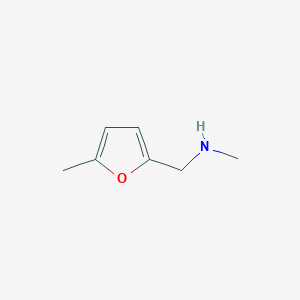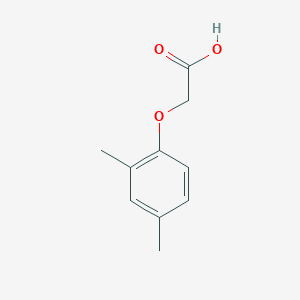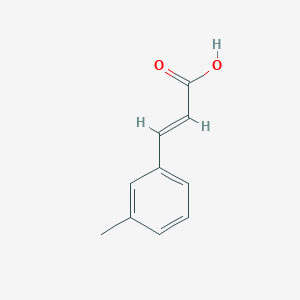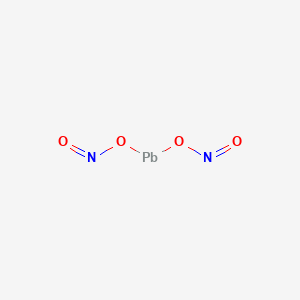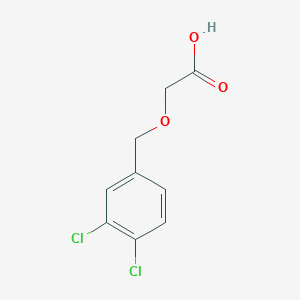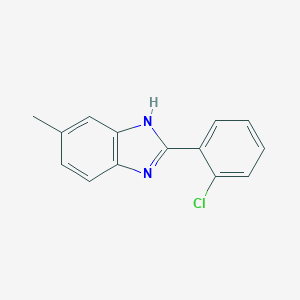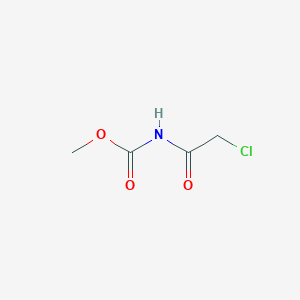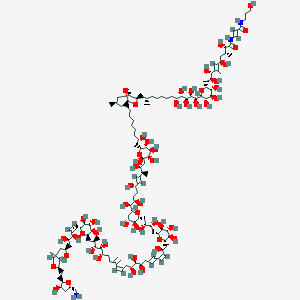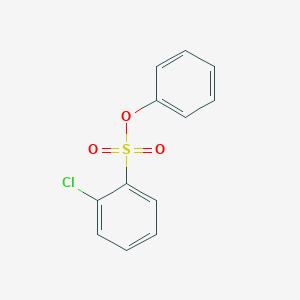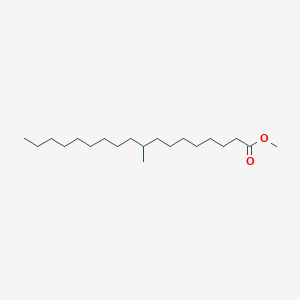
Methyl 9-methyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-methyloctadecanoate is a fatty acid ester that belongs to the class of methyl esters. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Methyl 9-methyloctadecanoate is believed to exert its effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Methyl 9-methyloctadecanoate has been shown to activate PPARα and PPARδ, leading to an increase in fatty acid oxidation and a decrease in lipid accumulation in the liver and adipose tissue.
Effets Biochimiques Et Physiologiques
Methyl 9-methyloctadecanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 9-methyloctadecanoate has several advantages for use in lab experiments. It is a stable and commercially available compound that can be easily synthesized in the lab. It is also relatively non-toxic and has been shown to have minimal side effects in animal studies. However, there are also some limitations to its use. Methyl 9-methyloctadecanoate has a relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects on human health and disease are still being studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on methyl 9-methyloctadecanoate. One area of focus is the development of new drugs that target PPARs for the treatment of metabolic disorders. Additionally, more research is needed to fully understand the mechanisms of action of methyl 9-methyloctadecanoate and its effects on human health and disease. Finally, there is a need for more studies on the safety and toxicity of methyl 9-methyloctadecanoate, particularly in human subjects.
Conclusion
Methyl 9-methyloctadecanoate is a fatty acid ester that has potential applications in various fields of scientific research. It is synthesized through the esterification of oleic acid and methanol and has been extensively studied for its effects on lipid metabolism, glucose homeostasis, and inflammation. Methyl 9-methyloctadecanoate exerts its effects through the activation of PPARs and has several advantages for use in lab experiments. However, more research is needed to fully understand its potential applications and safety.
Méthodes De Synthèse
Methyl 9-methyloctadecanoate can be synthesized through the esterification of oleic acid and methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation or chromatography. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
Methyl 9-methyloctadecanoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a model compound for studying the metabolism of fatty acids in the liver and adipose tissue. It has also been used as a substrate for the study of lipase activity and inhibition. Additionally, methyl 9-methyloctadecanoate has been used in the development of new drugs for the treatment of metabolic disorders, such as obesity and diabetes.
Propriétés
Numéro CAS |
14066-50-3 |
|---|---|
Nom du produit |
Methyl 9-methyloctadecanoate |
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 9-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Clé InChI |
UASPZJFGZNQSQW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCC(C)CCCCCCCC(=O)OC |
Synonymes |
9-Methylstearic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



